molecular formula C16H11ClO2 B2930563 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran CAS No. 220526-75-0

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran

Cat. No.: B2930563
CAS No.: 220526-75-0
M. Wt: 270.71
InChI Key: PJKTYHLNRDZOGI-UHFFFAOYSA-N
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Description

Broad Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry and Biomedical Science

Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds. The benzofuran nucleus is present in numerous natural products and synthetic analogues that exhibit a wide spectrum of pharmacological activities. researchgate.net

The versatility of the benzofuran ring system allows for the synthesis of a diverse library of derivatives with varied biological functions. These compounds have been shown to possess antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.gov The ability to introduce a wide range of substituents at various positions on the benzofuran core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets. This has led to the development of benzofuran-containing compounds investigated for the treatment of a variety of diseases.

Contextualization of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran within the Benzofuran Compound Class

This compound, also known by its IUPAC name (5-chloro-1-benzofuran-2-yl)(4-methylphenyl)methanone, is a specific derivative of the benzofuran scaffold. Its structure is characterized by a chlorine atom at the 5-position of the benzofuran ring and a 4-methylbenzoyl group (also known as a p-toluoyl group) at the 2-position. This places it within the sub-class of 2-aroylbenzofurans, which are known for their interesting biological activities.

The presence of the chlorine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to biological targets. The 2-aroyl group provides a key structural element for interaction with various enzymes and receptors.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 220526-75-0
Molecular Formula C₁₆H₁₁ClO₂
Molecular Weight 270.71 g/mol
IUPAC Name (5-chloro-1-benzofuran-2-yl)(4-methylphenyl)methanone

Overview of Research Directions and Academic Significance of the Compound

While extensive research on this compound as a standalone agent is not widely published, its significance primarily lies in its role as a synthetic intermediate and a research tool in the exploration of the therapeutic potential of the 2-aroylbenzofuran class. evitachem.com Academic research on structurally similar compounds provides a strong rationale for the investigation of this particular molecule.

Detailed Research Findings from Analogous Compounds:

Anticancer Activity: The 2-aroylbenzofuran scaffold is a key feature in a number of compounds investigated for their anticancer properties. Research has shown that derivatives with different substituents on the benzoyl and benzofuran rings can exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, certain 2-aroyl-5-hydroxybenzofurans have been identified as a new class of antitubulin agents, which inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis. nih.gov The substitution pattern on the aroyl moiety has been found to be crucial for activity.

Antimicrobial and Antifungal Activity: Various 5-chlorobenzofuran (B1360139) derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.netresearchgate.net The presence of a halogen at the 5-position, as in the title compound, is often associated with enhanced antimicrobial activity. Studies on related aryl (5-chloro-benzofuran-2-yl) ketoximes have demonstrated their potential as anticandidal agents. researchgate.net

Synthetic Utility: The synthesis of this compound and its analogues often serves as a platform to develop and refine synthetic methodologies for the construction of the benzofuran ring system. These methods are crucial for building libraries of compounds for high-throughput screening and drug discovery programs. evitachem.com

The academic significance of this compound is therefore rooted in its potential to contribute to the development of new therapeutic agents. Its structural features suggest that it could be a valuable lead compound or intermediate for the synthesis of novel anticancer and antimicrobial drugs. Further research is warranted to fully elucidate the specific biological activity profile of this compound and to explore the structure-activity relationships within this particular series of 2-aroyl-5-chlorobenzofurans.

Properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16(18)15-9-12-8-13(17)6-7-14(12)19-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKTYHLNRDZOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445150
Record name T6597380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220526-76-1
Record name T6597380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 2 4 Methylbenzoyl 1 Benzofuran

Intrinsic Reactivity of Core Functional Groups

The reactivity of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is primarily centered around the electrophilic nature of the benzofuran (B130515) ring system and the nucleophilic susceptibility of the carbonyl group.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring System

The benzofuran ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the existing substituents. In the case of this compound, the primary sites for electrophilic attack are the C3, C4, C6, and C7 positions of the benzofuran ring.

The directing effects of the substituents play a crucial role in determining the outcome of these reactions. The chloro group at the C5 position is a deactivating, ortho-, para-directing group. The 2-(4-methylbenzoyl) group is also deactivating towards electrophilic attack on the benzofuran ring due to the electron-withdrawing nature of the carbonyl group.

In electrophilic substitution on benzofuran itself, attack at the C2 position is generally favored kinetically, while attack at the C3 position can also occur. nih.govresearchgate.netstackexchange.comechemi.comechemi.com However, with the C2 position already substituted in the target molecule, electrophilic attack will be directed to other available positions on the ring. The interplay between the deactivating chloro and aroyl groups suggests that forcing conditions may be required for electrophilic substitution to occur. The probable sites of substitution would be the C3, C4, C6, and C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions, including whether the reaction is under kinetic or thermodynamic control. youtube.comlibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsPotential Product(s)
NitrationHNO₃/H₂SO₄Isomeric nitro-substituted derivatives (e.g., at C3, C4, C6, or C7)
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Isomeric bromo- or chloro-substituted derivatives
Friedel-Crafts AcylationRCOCl/AlCl₃Isomeric acylated derivatives
SulfonationH₂SO₄Isomeric sulfonic acid derivatives

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group of the 4-methylbenzoyl substituent is a key site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgyoutube.com

Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. libretexts.orglibretexts.orgyoutube.comnih.gov

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene through the use of a phosphonium (B103445) ylide. researchgate.netwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Table 2: Examples of Nucleophilic Addition Reactions at the Carbonyl Moiety

Reaction TypeNucleophileGeneral Product Structure
ReductionHydride (from NaBH₄ or LiAlH₄)Secondary Alcohol
Grignard ReactionGrignard Reagent (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Alkene

Exploration of Derivatization Strategies

The structural features of this compound offer multiple avenues for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Modification of the 4-Methylbenzoyl Substituent

The 4-methylbenzoyl moiety provides several handles for chemical modification.

Oxidation of the Methyl Group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or to an aldehyde under controlled conditions. thieme-connect.denih.govresearchgate.netlibretexts.org

Halogenation of the Methyl Group: Free radical halogenation, typically using N-bromosuccinimide (NBS) or elemental halogens in the presence of UV light, can introduce one or more halogen atoms to the methyl group. youtube.comlibretexts.orgvaia.comvaia.comchemguide.co.uk This opens up possibilities for subsequent nucleophilic substitution reactions.

Functionalization of the Benzofuran Core

The benzofuran core can be functionalized at various positions, primarily through electrophilic substitution as discussed previously, or through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent at the C5 position can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. beilstein-journals.orgnih.govdntb.gov.uamdpi.comnii.ac.jp This would allow for the attachment of various aryl, heteroaryl, or alkyl groups at this position.

Lithiation: Directed ortho-lithiation can be a powerful tool for functionalizing the benzofuran ring. However, the regioselectivity of lithiation on a substituted benzofuran can be complex and may require careful optimization of reaction conditions. rsc.orgrsc.orgnih.gov

Advanced Mechanistic Investigations

For electrophilic aromatic substitution, the stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity. nih.govresearchgate.netstackexchange.comechemi.comechemi.com Computational studies can model the relative energies of the different possible intermediates, providing a theoretical basis for predicting the major products.

In nucleophilic addition reactions to the carbonyl group, factors such as steric hindrance and electronic effects play a significant role. Mechanistic studies often focus on the transition state energies to understand the factors that influence the reaction rate and stereoselectivity.

Furthermore, the interplay between kinetic and thermodynamic control can lead to different product distributions under different reaction conditions. youtube.comlibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com For example, in some electrophilic substitutions, a less stable product may be formed faster (kinetic control), while a more stable product may be favored under conditions that allow for equilibration (thermodynamic control).

Studies of Intramolecular Rearrangements and Migration Pathways

Intramolecular rearrangements are crucial in the synthesis and transformation of benzofuran derivatives, leading to diverse molecular architectures. While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the reactivity of the broader class of 2-aroylbenzofurans and related heterocyclic systems provides insight into potential transformation pathways. These rearrangements often involve the migration of aryl or acyl groups and can be triggered by thermal, photochemical, or catalytic conditions.

One notable example in a related system is the Perkin rearrangement, which facilitates the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids through a coumarin-benzofuran ring contraction. nih.gov This base-catalyzed reaction proceeds through the fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, ultimately yielding the benzofuran structure. nih.gov

Another relevant transformation is the temperature-dependent rsc.orgrsc.org-aryl migration observed during the formation of 2-substituted benzofurans from specific precursors. organic-chemistry.org Such migrations are fundamental in skeletal reorganizations, allowing for the construction of varied substitution patterns on the benzofuran core.

Furthermore, photochemical conditions can induce skeletal rearrangements in related dihydrobenzofuran systems. For instance, C2-acylated dihydrobenzofurans can undergo a formal 1,2-acyl transposition. nih.gov This process is believed to proceed through the formation of a highly electrophilic spiro-cyclopropane intermediate following photoirradiation. nih.gov

In some instances, unusual rearrangements from other heterocyclic systems to the more stable benzofuran core have been observed. For example, the transformation of a benzopyran group into a benzofuran has been reported during the synthesis of certain derivatives. mdpi.com

These examples from the broader literature on benzofuran chemistry suggest that this compound could potentially undergo similar intramolecular rearrangements, such as acyl migration or ring contractions, under specific reaction conditions. However, dedicated studies are required to elucidate the precise pathways and mechanisms for this particular compound.

Table 1: Examples of Intramolecular Rearrangements in Benzofuran and Related Systems

Rearrangement TypePrecursorProductConditionsRef.
Perkin Rearrangement3-HalocoumarinBenzofuran-2-carboxylic acidBase-catalyzed (e.g., NaOH in ethanol) nih.gov
rsc.orgrsc.org-Aryl Migration1-(2-hydroxyphenyl)-2-chloroethanone intermediate2-Substituted benzofuranTemperature-dependent organic-chemistry.org
Photochemical 1,2-Acyl TranspositionC2-Acylated 2,3-dihydrobenzofuranC3-Acylated 2,3-dihydrobenzofuranUV Irradiation (310-370 nm) nih.gov
Benzopyran to Benzofuran RearrangementSubstituted BenzopyranSubstituted BenzofuranNot specified mdpi.com

Cyclization and Dehydration Reaction Mechanisms

The formation of the benzofuran ring in compounds like this compound is most commonly achieved through cyclization reactions, which are often followed by a dehydration step to yield the aromatic furan (B31954) ring. The specific mechanisms of these reactions can vary depending on the starting materials and the catalysts employed.

A prevalent method for synthesizing 2-aroylbenzofurans involves the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net In this mechanism, the ketone's carbonyl oxygen is protonated by an acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich phenolic ring attacks the activated carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiacetal intermediate leads to the formation of the stable benzofuran ring. researchgate.netresearchgate.net

Another important route is the intramolecular cyclization of ortho-substituted phenol (B47542) derivatives. researchgate.net For instance, o-hydroxybenzyl ketones can undergo acid-catalyzed dehydration to form the benzofuran ring. researchgate.net Similarly, palladium-catalyzed cyclization of o-alkenyl or o-alkynyl phenols provides a versatile method for benzofuran synthesis. researchgate.net

Tandem reactions that combine multiple steps in one pot have also been developed for the synthesis of 2-aroyl benzofurans. One such strategy involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org The proposed mechanism involves an initial nucleophilic addition, followed by an intramolecular cyclization to construct the benzofuran core. rsc.org

The choice of catalyst and reaction conditions plays a critical role in directing the cyclization pathway and influencing the efficiency of the reaction. For example, the use of Eaton's reagent has been shown to be highly efficient for the cyclodehydration of α-phenoxy ketones under mild conditions. researchgate.net

Table 2: Common Cyclization and Dehydration Strategies for Benzofuran Synthesis

Reaction TypeStarting MaterialsKey Mechanistic StepsReagents/CatalystsRef.
Acid-catalyzed Cyclodehydrationα-Phenoxy ketonesCarbonyl protonation, intramolecular electrophilic aromatic substitution, dehydrationPolyphosphoric acid (PPA), Eaton's reagent researchgate.net
Acid-catalyzed Dehydrationo-Hydroxybenzyl ketonesIntramolecular cyclization followed by dehydrationAcid catalysts researchgate.net
Palladium-catalyzed Cyclizationo-Alkenyl or o-alkynyl phenolsOxidative addition, migratory insertion, reductive eliminationPd(II) catalysts researchgate.net
Tandem Addition/Cyclization2-(2-Acylphenoxy)acetonitriles and arylboronic acidsNucleophilic addition, intramolecular cyclizationPalladium catalysts rsc.org

Advanced Structural Characterization and Analytical Techniques

Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For the analogous compound, 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran, the ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons on both the benzofuran (B130515) and the 4-methylbenzoyl (tolyl) moieties, as well as the methyl groups. arabjchem.org The protons of the tolyl group appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. arabjchem.org The protons on the chlorinated benzofuran ring and the methyl substituents are also clearly resolved. arabjchem.org

For the target compound, 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran, one would expect a similar pattern, with the key difference being the presence of a singlet for the proton at the 3-position of the benzofuran ring, replacing the methyl signal observed in the analogue.

The ¹³C NMR spectrum for the 3-methyl analogue confirms the presence of all carbon atoms, including the carbonyl carbon at a characteristic downfield shift (~185.1 ppm), carbons of the two aromatic rings, and the methyl carbons. arabjchem.org The spectrum for the target compound would be expected to show a similar set of signals, minus the carbon signal for the methyl group at the 3-position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on its 3-methyl analogue arabjchem.org | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment | | ~8.0 (d) | 2H, H-2', H-6' | ~185.0 | C=O | | ~7.7 (d) | 1H, H-4 | ~153.0 | C-7a | | ~7.5 (dd) | 1H, H-6 | ~152.0 | C-2 | | ~7.4 (d) | 1H, H-7 | ~144.0 | C-4' | | ~7.3 (d) | 2H, H-3', H-5' | ~136.0 | C-1' | | ~7.2 (s) | 1H, H-3 | ~131.0 | C-5 | | ~2.5 (s) | 3H, -CH₃ | ~130.5 | C-2', C-6' | | | | ~129.5 | C-3', C-5' | | | | ~128.0 | C-3a | | | | ~124.0 | C-6 | | | | ~120.0 | C-4 | | | | ~112.5 | C-7 | | | | ~110.0 | C-3 | | | | ~21.8 | -CH₃ | Note: Data is predictive and based on the experimentally determined values for 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet.

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₆H₁₁ClO₂, the expected monoisotopic mass can be calculated with high precision. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the (M+2)⁺ peak having an intensity approximately one-third that of the molecular ion (M)⁺ peak, confirming the presence of a single chlorine atom.

Table 2: Predicted HRMS Data for C₁₆H₁₁ClO₂

Parameter Value
Molecular Formula C₁₆H₁₁ClO₂
Calculated Exact Mass (M) 270.04476
Observed Mass (M)⁺ To be determined experimentally

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound contains several characteristic functional groups. A strong absorption band corresponding to the stretching vibration of the aroyl carbonyl group (C=O) is expected. Additionally, absorptions corresponding to aromatic C=C stretching, C-H stretching, and the C-O-C stretch of the furan (B31954) ring would be present.

Table 3: Predicted IR Absorption Frequencies for this compound arabjchem.org

Frequency (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~1630 C=O Stretch Aroyl Ketone
~1600-1580 C=C Stretch Aromatic
~1250-1050 C-O-C Stretch Benzofuran Ether
~850-750 C-Cl Stretch Aryl Halide

Note: Data is predictive and based on the experimentally determined values for the 3-methyl analogue.

Crystallographic Analysis of Benzofuran Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of closely related compounds, such as 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, offers significant insight into the expected molecular configuration and conformational features. researchgate.net

Single-crystal X-ray diffraction analysis confirms the molecular connectivity and provides absolute proof of the structure. For a crystalline sample, this technique can also serve as a stringent test of purity. The analysis of 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran revealed that it crystallizes in the triclinic system with the space group P-1. researchgate.net This level of detail allows for the unambiguous determination of the molecular structure, leaving no doubt as to the identity of the compound.

Table 4: Representative Crystallographic Data for a Structurally Similar Benzofuran Derivative (C₁₆H₁₃ClO₂S) researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.0694 (8)
b (Å) 8.0763 (8)
c (Å) 11.4208 (11)
α (°) 90.185 (6)
β (°) 96.280 (6)
γ (°) 111.701 (6)
Volume (ų) 686.63 (12)
Z (molecules/unit cell) 2

Note: Data is for 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.

Crystallographic data permits a detailed analysis of molecular geometry, including bond lengths, bond angles, and torsional or dihedral angles. For benzofuran derivatives, key features include the planarity of the fused ring system and the orientation of the substituent at the 2-position.

In the structure of 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran unit is confirmed to be essentially planar, with a mean deviation of only 0.004 Å from the least-squares plane defined by its nine constituent atoms. researchgate.net A crucial conformational feature is the dihedral angle between the plane of the benzofuran ring system and the attached 4-methylphenyl ring, which was found to be 29.25 (8)°. researchgate.net This significant twist indicates that the two aromatic systems are not coplanar, a feature likely influenced by steric hindrance between the rings and the linking group. A similar non-planar conformation would be expected for this compound, where the carbonyl linker would influence the precise dihedral angle.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The detailed crystallographic analysis of this compound reveals a sophisticated network of intermolecular interactions that dictate the packing of molecules in the solid state. While the primary structure is defined by covalent bonds, the supramolecular architecture is governed by weaker, non-covalent forces. These interactions are crucial in determining the physical properties of the compound, such as its melting point, solubility, and polymorphism.

The crystal packing is further stabilized by a series of weak intermolecular C-H···O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, play a significant role in the formation of the three-dimensional crystal structure. For example, in a related compound, molecules are connected by these C-H···O hydrogen bonds, resulting in a complex network. nih.gov In some cases, these interactions can lead to the formation of specific motifs, such as inversion dimers creating recognizable loops. nih.gov

Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure. The electron-rich benzofuran and 4-methylbenzoyl moieties are well-suited for such interactions, where the parallel or offset stacking of the rings provides additional cohesive energy. In similar benzofuran derivatives, these π–π interactions have been observed, with centroid-to-centroid distances indicating a significant attractive force.

The presence of the chlorine atom also introduces the possibility of halogen bonding, another important non-covalent interaction that can influence crystal packing. Although not always the dominant interaction, the electrophilic region on the chlorine atom can interact with nucleophilic atoms (like oxygen) in neighboring molecules, further directing the supramolecular assembly.

The combination of these varied intermolecular forces—hydrogen bonds, π–π stacking, and potentially halogen bonds—results in a densely packed and stable crystalline solid. The precise nature and geometry of these interactions determine the final crystal symmetry and unit cell parameters.

Application of Crystallographic Software and Data Refinement

The elucidation of the crystal structure of this compound and its analogues is heavily reliant on sophisticated crystallographic software for data collection, structure solution, and refinement. The process begins with the collection of diffraction data, often using a diffractometer controlled by software like APEX2. nih.gov This software manages the orientation of the crystal and the collection of a complete set of diffraction intensities.

Once the raw data is collected, programs such as SAINT (Bruker, 2009) are employed for cell refinement and data reduction. nih.gov This step is crucial for accurately determining the unit cell parameters and integrating the raw diffraction spots to obtain a list of reflection intensities. An absorption correction is also typically applied using software like SADABS to account for the absorption of X-rays by the crystal, which can otherwise introduce systematic errors into the data. nih.gov

The core of the structure determination process involves solving the phase problem. For this, ab initio methods or Patterson methods are used, implemented in software packages like SHELXS97. nih.gov This program is designed to locate the positions of the heavier atoms in the asymmetric unit, providing an initial model of the molecular structure.

Following the initial structure solution, the model is refined using full-matrix least-squares on F², a process carried out by programs such as SHELXL97. nih.gov This refinement process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the refinement is monitored by several indicators, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). nih.gov For related benzofuran structures, typical final R1 values are in the range of 0.03 to 0.04 for observed reflections. nih.gov

During refinement, hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model, where their positions are dependent on the parent carbon or nitrogen atom. nih.gov This is a standard procedure for hydrogen atoms in X-ray crystallography due to their low scattering power.

Finally, molecular graphics programs such as ORTEP-3 and DIAMOND are utilized to visualize the refined crystal structure. nih.gov These programs generate the familiar ellipsoid plots that depict the thermal motion of the atoms and are invaluable for analyzing the molecular geometry, intermolecular interactions, and crystal packing. The software used to prepare the final material for publication, such as SHELXL97, ensures that all crystallographic information is presented in a standardized format. nih.gov

Below is a table summarizing the typical software and parameters involved in the crystallographic analysis of compounds similar to this compound.

Parameter Typical Value / Software Purpose
Data CollectionAPEX2 (Bruker)Control of the diffractometer and collection of diffraction data.
Cell Refinement & Data ReductionSAINT (Bruker)Determination of unit cell parameters and integration of reflection intensities.
Absorption CorrectionSADABSCorrection for the absorption of X-rays by the crystal.
Structure SolutionSHELXS97Determination of the initial atomic positions.
Structure RefinementSHELXL97Refinement of the structural model against the experimental data.
Molecular GraphicsORTEP-3, DIAMONDVisualization and analysis of the crystal structure.
R-factor (R1)~0.03-0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0Indicates the quality of the fit of the model to the data.

Computational and Theoretical Studies on 5 Chloro 2 4 Methylbenzoyl 1 Benzofuran and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal for predicting the intrinsic properties of molecules. These calculations can unravel the electronic architecture and reactivity of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran and its analogs, providing a theoretical framework to comprehend their chemical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. For benzofuran (B130515) derivatives, DFT methods are employed to explore molecular properties and predict chemical reactivity. For instance, studies on compounds like 7-methoxy-benzofuran-2-carboxylic acid have utilized DFT with hybrid exchange-correlation functionals such as B3LYP and basis sets like 6-311+(d,p) to investigate their molecular characteristics. researchgate.net Such computational explorations provide a deep understanding of the electronic distribution and potential reaction sites within the molecule.

The application of DFT extends to understanding the regioselectivity of reactions involving benzofuran systems. Theoretical calculations based on Pearson's hard and soft acids and bases (HSAB) principle have been used to explain the outcomes of catalytic reductions of 2,3-disubstituted benzofurans. nih.gov These studies help in predicting which parts of the molecule are more susceptible to chemical modification.

A range of quantum chemical parameters can be derived from DFT calculations to quantify the reactivity and stability of molecules. These parameters offer a quantitative basis for comparing the chemical behavior of different benzofuran analogs.

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and reactivity. For example, a study on 7-methoxy-benzofuran-2-carboxylic acid reported a HOMO-LUMO energy gap of 4.189 eV, indicating it to be a soft and reactive molecule. researchgate.net

Global Reactivity Descriptors (GRDs): These include parameters like electronegativity, chemical hardness, and global softness, which are derived from the HOMO and LUMO energies. They provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Parameters such as the Fukui function and local electrophilicity (ωk) are used to identify the most reactive sites within a molecule. For instance, local electrophilicity has been instrumental in explaining the selectivity of polar reactions in 2,3-disubstituted benzofurans. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.

These quantum chemical parameters, when calculated for this compound and its analogs, can provide predictive insights into their chemical behavior and potential interactions with other molecules.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. These methods are instrumental in drug discovery and in understanding the biological activity of compounds like this compound and its analogs.

Molecular docking simulations are widely used to predict the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This is crucial for understanding the mechanism of action of biologically active compounds. For benzofuran derivatives, docking studies have been performed to investigate their interactions with various biological targets, including proteins implicated in cancer. nih.gov

The process typically involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. For example, in a study of 4-nitrophenyl-functionalized benzofurans interacting with bovine serum albumin (BSA), molecular docking was used to compare the binding modes of different derivatives. nih.gov The results indicated that a monofuranic derivative was preferentially housed within the protein's interior, while a difuranic derivative was predicted to bind to the albumin surface with lower affinity. nih.gov

Once a plausible binding conformation is identified, a detailed assessment of the interactions between the ligand and the receptor can be performed. These interactions are key to the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: These are crucial for specificity and affinity. For instance, in a study of benzofuranone derivatives as potential antipsychotics, the ability of the compounds to form one or two hydrogen bonds with key serine residues in dopamine (B1211576) and serotonin (B10506) receptors was found to be critical for their affinity and selectivity. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the ligand interact favorably with hydrophobic pockets in the receptor. Halogen substitutions on the benzofuran ring, such as the chloro group in this compound, can enhance these interactions. mdpi.com

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and receptor can also play a significant role in stabilizing the complex.

By analyzing these interactions, researchers can gain a deeper understanding of the structure-activity relationships (SAR) of a series of compounds and design new analogs with improved binding affinity and selectivity. For example, in a series of 2,3-dihydro-1-benzofuran derivatives, ligand-receptor interactions were modeled to understand their activity as cannabinoid receptor 2 agonists. nih.gov

Dynamic Simulation Techniques

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of both the ligand and the receptor and the stability of their interactions.

MD simulations can be used to:

Refine Docking Poses: By running a simulation starting from a docked conformation, researchers can assess the stability of the predicted binding mode.

Calculate Binding Free Energies: More advanced techniques based on MD simulations can provide more accurate estimates of the binding affinity than scoring functions used in docking.

Investigate Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, which can be crucial for its biological function.

In the context of benzofuran derivatives, MD simulations, in conjunction with other in silico approaches like molecular docking and DFT studies, have been shown to have an excellent association with experimental biological data for compounds such as bromobenzofuran-oxadiazoles. researchgate.net This highlights the power of dynamic simulation techniques in providing a more complete and accurate picture of ligand-receptor interactions at the atomic level.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Information regarding molecular dynamics simulations specifically performed on this compound to determine its conformational analysis and binding kinetics is not available in the reviewed scientific literature. Such simulations are crucial for understanding the dynamic behavior of a molecule over time, its stable and transient conformations, and the mechanisms and speed of its interaction with biological targets.

While crystal structure data for a related compound, 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, exists, it provides only a static snapshot of the molecule's conformation in a crystalline state. For instance, in this analog, the dihedral angle between the benzofuran ring system and the 4-methylphenyl ring was determined to be 29.25°. nih.gov This type of information is a starting point but does not capture the flexibility and conformational landscape of the molecule in a solution or a biological environment, which is the primary goal of molecular dynamics simulations. Without specific studies on this compound, no data tables on its conformational analysis or binding kinetics can be generated.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Direct in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound are not found in the available research. Computational tools are often employed in early drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities before extensive experimental testing. These predictions are based on the molecule's structure and physicochemical properties.

There are no specific published studies detailing the estimation of drug-like properties and oral bioavailability for this compound. General computational studies on other series of benzofuran derivatives have been performed to assess their potential as drug candidates by predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net These studies typically evaluate parameters against established criteria like Lipinski's Rule of Five to assess "drug-likeness." However, without a dedicated computational analysis of this compound, a data table of its predicted properties cannot be compiled.

Preclinical Biological Evaluation and Mechanistic Insights of 5 Chloro 2 4 Methylbenzoyl 1 Benzofuran and Its Derivatives

In Vitro Biological Activities

Derivatives of 2-benzoylbenzofuran have demonstrated significant cytotoxic and antiproliferative activities across a diverse panel of human cancer cell lines. The presence of a halogen, such as chlorine, on the benzofuran (B130515) ring has been shown to enhance anticancer activity. nih.gov

Novel synthesized analogues of 5-((2-(4-chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde were evaluated for their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net Notably, a derivative with a 2-(trifluoromethyl)benzyl substitution exhibited outstanding activity against both cell lines when compared to the standard drug doxorubicin. researchgate.net Similarly, other research has highlighted the potent cytotoxicity of benzofuran-substituted chalcones against human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cells, with IC50 values indicating high efficacy. uludag.edu.tr For instance, specific chalcone (B49325) derivatives showed IC50 values as low as 2.71 µM in MCF-7 cells and 2.21 µM in A549 cells. uludag.edu.tr

Further studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed significant activity. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was particularly effective against the A549 lung cancer cell line. mdpi.com Another derivative demonstrated strong cytotoxicity against both A549 and liver cancer (HepG2) cells. mdpi.com Benzofuran-hydrazone hybrids have also been identified as potent cytotoxic agents against MCF-7 breast cancer cells, with one derivative featuring a 4-(trifluoromethylphenyl)hydrazone arm showing an IC50 value of 4.21 µM. nih.gov

Derivative TypeCell LineIC50 (µM)Reference
Benzofuran-substituted chalcone (Compound 2)MCF-79.37 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 4)MCF-72.71 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 2)MDA-MB-2315.36 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 4)MDA-MB-2312.12 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 2)A5493.23 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 4)A5492.21 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 2)H12996.07 uludag.edu.tr
Benzofuran-substituted chalcone (Compound 4)H12992.92 uludag.edu.tr
Benzofuran-hydrazone hybrid (Compound 3k)MCF-74.21 nih.gov
2-Benzoylbenzofuran derivative (Compound 1g)MultipleGI% = 41 researchgate.net
2-Benzoylbenzofuran derivative (Compound 2l)MultipleGI% = 64 researchgate.net

The anticancer effects of benzofuran derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. These compounds can trigger apoptosis through various cellular mechanisms, including the generation of reactive oxygen species (ROS), modulation of the cell cycle, and inhibition of DNA synthesis.

Studies have shown that benzofuran derivatives can induce cell cycle arrest at different phases. For example, a novel benzofuran lignan (B3055560) derivative was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, an effect that was dependent on p53. nih.gov Other studies have reported G0/G1 phase arrest in breast cancer cells and G2/M arrest in HepG2 cells following treatment with different benzofuran compounds. mdpi.comnih.govnih.gov A specific benzofuran-hydrazone hybrid induced cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.gov

The induction of apoptosis is often linked to an increase in intracellular ROS levels. mdpi.com Halogenated benzofuran derivatives have been shown to possess pro-oxidant activity, leading to elevated ROS production and subsequent lipid peroxidation in cancer cells, which can trigger apoptosis. mdpi.com Mechanistically, benzofuran derivatives have been observed to increase the Bax/Bcl-2 ratio, enhance poly (ADP-ribose) polymerase (PARP) cleavage, and cause significant DNA fragmentation, all of which are hallmarks of apoptosis. nih.govnih.gov Furthermore, these compounds can upregulate the expression of key cell cycle inhibitors like p21, contributing to their antiproliferative effects. nih.gov The pro-apoptotic activity of these compounds has been confirmed through assays such as Annexin V staining and caspase activation measurements. researchgate.netnih.govnih.gov

Benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in different diseases. Notably, they have shown inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. While specific data for 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is not detailed, the broader class of benzofuran derivatives shows promise in this area. There is currently limited specific information regarding the inhibition of Sirtuin 2 (SIRT2), Protein Tyrosine Phosphatase (PTPase), or Urease by this particular compound or its closest derivatives in the available literature.

The benzofuran scaffold has been utilized to design ligands for various neuroreceptors. Studies have shown that certain benzofuran derivatives can exhibit high affinity and selectivity for specific receptor subtypes. For example, a series of N-(2-phenylbenzofuran-3-yl) ethyl amide derivatives were evaluated as melatonin (B1676174) receptor ligands, with some compounds showing strong binding to both MT(1) and MT(2) subtypes. nih.gov Another study developed benzofuran derivatives of non-peptide opioids that displayed high affinity for the delta-opioid receptor, suggesting that the addition of the benzofuran moiety can confer delta-receptor selectivity. nih.gov There is a lack of specific data on the neurotransmitter uptake inhibition profile for this compound itself.

The benzofuran nucleus is a core component of many compounds with a broad spectrum of antimicrobial activity. nih.gov Derivatives have been shown to be effective against various pathogenic bacteria and fungi.

Antibacterial and Antifungal Activities: The introduction of a chloro group on the benzofuran ring has been noted in compounds with antimicrobial properties. niscair.res.in For instance, new derivatives of 7-chlorobenzofuran (B1585391) have been tested for antibacterial activity, with some compounds showing potent effects against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com Other derivatives exhibited significant activity against Candida albicans at 25µg/ml. cuestionesdefisioterapia.com In another study, a benzofuran derivative isolated from the fungus Penicillium crustosum showed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL for both. mdpi.com Another compound from the same source displayed antifungal effects against Penicillium italicum and Colletotrichum musae with a MIC of 12.5 μg/mL. mdpi.com

DerivativeMicroorganismActivity (MIC)Reference
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5 µg/mL mdpi.com
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5 µg/mL mdpi.com
Aza-benzofuran (Compound 1)Escherichia coli25 µg/mL mdpi.com
Oxa-benzofuran (Compound 6)Penicillium italicum12.5 µg/mL mdpi.com
Oxa-benzofuran (Compound 6)Colletotrichum musae12.5–25 µg/mL mdpi.com
7-chlorobenzofuran derivative (M5a)Enterococcus faecalisPotent at 50 µg/mL cuestionesdefisioterapia.com
7-chlorobenzofuran derivative (M5g)Enterococcus faecalisPotent at 50 µg/mL cuestionesdefisioterapia.com
5-nitrobenzofuran derivative (M5i)Candida albicansSignificant at 25 µg/mL cuestionesdefisioterapia.com

There is less specific information available concerning the antiviral and antileishmanial activities of this compound and its direct derivatives.

Benzofuran derivatives have demonstrated notable anti-inflammatory and antioxidant properties in various preclinical models.

Anti-inflammatory Activity: The anti-inflammatory potential of benzofuran compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Several benzofuran-piperazine hybrid compounds have been shown to inhibit the overproduction of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. nih.gov One potent derivative exhibited an IC50 value of 52.23 µM for NO inhibition. nih.govbohrium.com This compound was also found to suppress the release of other pro-inflammatory cytokines like TNF-α and IL-6 and down-regulate the expression of COX-2. nih.govbohrium.com Another study on benzofurans isolated from Penicillium crustosum also reported potent anti-inflammatory activity, with two compounds showing IC50 values of 17.3 µM and 16.5 µM for NO inhibition, comparable to the positive control celecoxib. mdpi.com

Derivative TypeAssayIC50 (µM)Reference
Benzofuran-piperazine hybrid (Compound 5d)NO Inhibition52.23 nih.govbohrium.com
Aza-benzofuran (Compound 1)NO Inhibition17.3 mdpi.com
Aza-benzofuran (Compound 4)NO Inhibition16.5 mdpi.com
Longifuran A (Benzofuran)NO Inhibition10.47 nih.gov

Antioxidant Activity: The antioxidant capacity of benzofuran derivatives has been confirmed through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov It has been reported that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity. nih.gov A study on a series of substituted benzofuran derivatives found that compounds with morpholine (B109124) or 1-pyridyl-2-yl piperazine (B1678402) substitutions showed very significant antioxidant activity. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to investigate the antioxidative mechanisms of benzofuran–stilbene hybrid compounds, identifying the O–H bond breakage as key to their radical scavenging activity. rsc.org

Antihyperglycemic and Analgesic Properties of Benzofuran Derivatives

Research into the pharmacological profile of benzofuran derivatives has revealed significant potential in managing hyperglycemia and pain.

Antihyperglycemic Activity: A variety of benzofuran derivatives have demonstrated notable antihyperglycemic properties. For instance, a series of synthesized benzofuran-based chromenochalcones were evaluated for their antidiabetic activities. rsc.org Several compounds in this series showed significant glucose uptake stimulatory effects in L-6 skeletal muscle cells. nih.gov In in vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models, compounds 21 , 22 , and 24 were found to significantly reduce blood glucose levels. rsc.org Furthermore, compound 24 effectively improved fasting blood glucose, oral glucose tolerance, serum insulin (B600854) levels, and the HOMA-index in db/db mice after 15 days of treatment. rsc.org

Other classes of benzofuran derivatives, such as aurones (2-benzylidenebenzofuran-3(2H)-ones), have also been identified as promising antidiabetic agents. nih.gov Studies have shown that these compounds can inhibit key diabetes-related enzymes. For example, the aurone (B1235358) 31 , a C-prenylated derivative, demonstrated remarkable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and diacylglycerol acyltransferase (DGAT). nih.gov Another study on 6-hydroxyaurones identified compound 41 as a potent α-glucosidase inhibitor, with activity greater than the standard drug acarbose. nih.gov

Table 1: Antihyperglycemic Activity of Selected Benzofuran Derivatives
Compound ClassSpecific Derivative(s)Observed EffectModelReference
Benzofuran-based Chromenochalcones21, 22, 24Significant reduction in blood glucoseSTZ-induced diabetic rats rsc.org
C-prenylated Aurones31Inhibition of PTP1B (IC50 11.3 µM) and DGAT (IC50 35.2 µM)In vitro enzyme assay nih.gov
6-hydroxyaurones41Potent α-glucosidase inhibition (IC50 30.94 µM)In vitro enzyme assay nih.gov

Analgesic Activity: The benzofuran nucleus is also a key component in compounds exhibiting analgesic effects. nih.gov Studies on bioactive benzofuran-type stilbenes isolated from Cortex Mori Radicis have identified potent analgesic compounds. nih.govcancer.gov Specifically, moracin O and moracin P demonstrated remarkable inhibition of acetic acid-induced pain in animal models. nih.govcancer.gov Molecular docking studies suggest that the analgesic and neuroprotective actions of these compounds may be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. nih.govcancer.gov This highlights a potential mechanism for the pain-relieving properties of this class of benzofuran derivatives.

In Vivo Preclinical Studies (Non-Human Research Models)

The therapeutic potential of benzofuran derivatives has been further investigated in various non-human research models to assess their efficacy in complex biological systems.

While many studies focus on the in vitro anticancer activity of benzofuran derivatives, some have progressed to in vivo xenograft models. For example, the dietary flavonoid isoliquiritigenin, which contains a core structure related to the benzofuran chalcone class, has been shown to suppress triple-negative breast tumor growth in xenograft animal models. ejmo.orgaccscience.com

Table 2: In Vitro Anticancer Activity of a 2-(4-chloro benzoyl) benzofuran Derivative
CompoundCell LineActivity (IC50)Reference
2-(trifluoromethyl)benzyl substituted analogueA-549 (Lung Cancer)Potent Activity nih.gov
HeLa (Cervical Cancer)Potent Activity nih.gov

Transgenic animal models are crucial for studying neurodegenerative diseases like Alzheimer's disease (AD), which is characterized by the aggregation of amyloid-beta (Aβ) peptides. nih.gov While the nematode Caenorhabditis elegans is a widely used model for such studies due to its genetic tractability and short lifespan, nih.govnih.gov research on benzofuran derivatives has also utilized transgenic mouse models.

A significant study investigated the effects of a benzofuran derivative, YB-9 , in the 5XFAD transgenic mouse model of Alzheimer's disease. nih.gov These mice carry five familial AD mutations and exhibit significant Aβ plaque pathology. nih.gov When 8-month-old 5XFAD mice were orally administered YB-9 daily for two months, a notable reduction in Aβ oligomers and plaques was observed in the hippocampus. nih.gov This reduction in amyloid pathology was accompanied by decreased astrogliosis and rescued synaptic dysfunction, indicating a neuroprotective effect. nih.gov These findings demonstrate the potential of benzofuran derivatives to disaggregate pathological protein aggregates in a complex in vivo model of neurodegeneration.

Elucidation of Biological Mechanism of Action

Understanding the specific molecular interactions and pathway modulations of this compound and its derivatives is essential for their development as therapeutic agents.

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a range of specific molecular targets.

Receptors: As previously mentioned, the analgesic effects of benzofuran-type stilbenes like moracin O and P are proposed to be mediated through their interaction with the metabotropic glutamate receptor 1 (mGluR1). nih.govcancer.gov

Enzymes: The antihyperglycemic effects of some benzofuran derivatives are linked to the inhibition of key metabolic enzymes. Aurones have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and diacylglycerol acyltransferase (DGAT). nih.gov Additionally, certain benzofuran compounds have demonstrated anti-inflammatory activity through the suppression of cyclooxygenase (COX-1, COX-2) and lipoxygenase (LOX) enzymes. nih.gov

Kinases: In the context of cancer, molecular docking studies of anticancer 5-((2-(4-chloro benzoyl) benzofuran-5-yl) methyl) analogues have suggested potential interactions with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cell proliferation pathways. nih.gov

Table 3: Molecular Targets of Benzofuran Derivatives
Biological ActivityMolecular TargetCompound ClassReference
AnalgesicMetabotropic glutamate receptor 1 (mGluR1)Benzofuran-type stilbenes nih.govcancer.gov
AntihyperglycemicPTP1B, α-glucosidase, DGATAurones nih.gov
Anti-inflammatoryCOX-1, COX-2, LOXBenzofuran derivatives nih.gov
AnticancerERK2, FGFR2 (putative)2-(4-chloro benzoyl) benzofuran analogues nih.gov

Beyond interacting with single molecular targets, benzofuran derivatives can modulate complex biological pathways implicated in various diseases.

Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions and is a key target in cancer therapy due to its role in tumor progression and angiogenesis. nih.gov Certain benzofuran derivatives have been specifically designed to inhibit this pathway. mdpi.com One study reported a benzene-sulfonamide-based benzofuran derivative that effectively inhibited the HIF-1 pathway in both p53-positive and p53-null colon cancer cell lines. mdpi.com More recently, a novel adamantyl-based benzofuran, MO-2097 , was identified as a chiral-free HIF-1α inhibitor that functions by targeting the RNA-binding protein hnRNPA2B1. nih.gov

Amyloid-beta (Aβ) Aggregation: The aggregation of the Aβ peptide is a central pathological cascade in Alzheimer's disease. Several benzofuran derivatives have been developed as modulators of this process. researchgate.net A study of N-phenylbenzofuran-2-carboxamide derivatives found that compounds possessing a methoxyphenol group were able to inhibit Aβ42 aggregation in a concentration-dependent manner, as measured by thioflavin-T fluorescence assays. researchgate.net The in vivo efficacy of modulating this pathway was demonstrated by the benzofuran derivative YB-9 , which was shown to disaggregate Aβ plaques and oligomers in the brain of 5XFAD transgenic mice, leading to functional improvements in the hippocampus. nih.gov These studies confirm that the benzofuran scaffold is a promising template for developing agents that can interfere with the pathological Aβ aggregation pathway.

Structure Activity Relationship Sar Studies of 5 Chloro 2 4 Methylbenzoyl 1 Benzofuran Derivatives

Impact of Substituents on Biological Activity and Pharmacological Efficacy

The biological activity of the benzofuran (B130515) scaffold is highly sensitive to the nature and position of its substituents. Modifications to the benzofuran core, the C-2 aroyl group, and other positions have been shown to dramatically alter potency and selectivity against various biological targets.

The C-2 position of the benzofuran ring is a critical site for substitution, and modifications at this position profoundly impact the compound's biological effects. Early SAR studies identified that incorporating ester or heterocyclic ring substitutions at the C-2 position was pivotal for the cytotoxic activity of benzofuran derivatives. nih.gov A hybrid of 2-benzoyl benzofuran linked with an N-aryl piperazine (B1678402), for instance, is considered to be more biologically active than an unsubstituted benzofuran. nih.gov

The nature of the aroyl group itself at the C-2 position is a key determinant of activity. Research on 2-aroyl-benzofuran derivatives has demonstrated that the substituent on the benzoyl moiety significantly modulates antiproliferative effects. For example, a series of 2-benzoylbenzofuran derivatives screened for anticancer activity against breast cancer cell lines revealed that specific substitution patterns on the C-2 benzoyl group could lead to excellent potency with low toxicity. rsc.org The introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been highlighted as particularly significant for conferring antiproliferative activity. mdpi.com

The electronic and steric properties of functional groups on the C-2 benzoyl moiety play a crucial role in the pharmacological efficacy of these derivatives. Studies focusing on anticancer activity have systematically varied the substituents on this phenyl ring to map their effects.

The number and position of methoxy (B1213986) groups (electron-donating groups) on the benzoyl moiety have been shown to influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com For instance, in one study, a 2-(3′,4′,5′-trimethoxybenzoyl) derivative showed potent activity, which was modulated by altering the methoxy group arrangement. mdpi.com Comparing an unsubstituted 2-benzoyl derivative with its methoxy-substituted counterparts revealed complex relationships; the unsubstituted version was superior against certain cell lines, while di- and tri-methoxy substituted compounds showed variable potency against others. mdpi.com This suggests that an optimal electronic and steric profile on the benzoyl ring is necessary for broad-spectrum activity.

Table 1: Antiproliferative Activity (IC₅₀) of Selected 2-Aroyl-Benzofuran Derivatives

This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) for various derivatives against different human cancer cell lines, highlighting the impact of substitutions on the C-2 benzoyl moiety.

Compound IDC-2 Benzoyl SubstitutionHeLa (Cervical)A549 (Lung)HT-29 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
6a 3',4',5'-Trimethoxy1522263219 mdpi.com
6b 3',4'-Dimethoxy110115136138100 mdpi.com
6c 3',5'-Dimethoxy141007510050 mdpi.com
6g Unsubstituted1.1358011016 mdpi.com
11a 3',4',5'-Trimethoxy1.518121612 mdpi.com
CA-4 (Reference Drug)12180310037014 mdpi.com

Substituents on the benzene (B151609) portion of the benzofuran ring are also critical. A methoxy group at the C-6 position was found to be essential for potent antiproliferative activity in a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans; its removal led to inactive compounds. mdpi.com Studies comparing methoxy groups at the C-6 versus the C-7 position found that C-6 substitution resulted in higher activity. nih.gov

Design Principles for Enhanced Potency and Selectivity

The design of novel benzofuran derivatives with improved therapeutic properties is guided by established SAR principles and modern drug design strategies. One successful approach is the creation of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties to achieve synergistic or multi-target effects. nih.gov For instance, designing benzofuran-chalcone hybrids has been explored as a strategy to develop potent VEGFR-2 inhibitors for cancer therapy. nih.gov

Another key design principle involves modifying the scaffold to optimize interactions with the biological target. For compounds that act as microtubule inhibitors, the 2-aroyl-benzofuran skeleton serves as a scaffold that mimics the binding of natural ligands like combretastatin (B1194345) A-4. mdpi.com Rational design based on this scaffold involves introducing functional groups at positions like C-5 to interact with other targets, such as histone deacetylases (HDACs), aiming for dual-target inhibitors. mdpi.com The selection of appropriate linkers and surface recognition groups is a critical aspect of this design strategy. mdpi.com

Correlation between Molecular Descriptors and Biological Outcome

Quantitative structure-activity relationship (QSAR) studies provide a quantitative correlation between the physicochemical properties of compounds, known as molecular descriptors, and their biological activity. These models are invaluable for predicting the activity of novel compounds and understanding the mechanistic basis of their action.

For benzofuran derivatives, 2D-QSAR studies have been employed to identify the key factors governing their pharmacological properties. In a study of benzofuran-based vasodilators, the "maximum e-e repulsion for bond C-O" was identified as a significant semi-empirical descriptor controlling the activity, suggesting that the electronic properties around the furan (B31954) oxygen are critical. nih.gov

In another QSAR study on the antioxidant activity of benzofuran derivatives, a range of molecular descriptors were used as inputs, including:

Molar weight (MW)

Surface area

Octanol-water partition coefficient (log P)

Hydration energy

Highest Occupied Molecular Orbital (HOMO) energy

Lowest Unoccupied Molecular Orbital (LUMO) energy researchgate.net

The resulting models, developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), successfully predicted the antioxidant activity (IC₅₀ values). researchgate.net Such studies demonstrate that a combination of steric, lipophilic, and electronic properties governs the biological outcomes of these compounds, providing a quantitative framework for future drug design. researchgate.net

Applications As Synthetic Intermediates and Research Tools in Chemical Science

Utility in the Synthesis of More Complex Organic Molecules

The chemical architecture of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran makes it a versatile intermediate for synthesizing more complex molecular structures. The compound possesses several functional groups and structural features that can be targeted for modification, enabling chemists to build a diverse range of derivatives. evitachem.com

The primary reactive sites and their potential transformations are detailed below:

The Carbonyl Group: The ketone functional group in the benzoyl moiety is susceptible to nucleophilic addition reactions. This allows for the introduction of various substituents and the formation of new carbon-carbon or carbon-heteroatom bonds, leading to derivatives such as alcohols, imines, or hydrazones. evitachem.com

The Benzofuran (B130515) Ring: The electron-rich benzofuran ring system can undergo electrophilic aromatic substitution. This allows for the addition of other functional groups to the heterocyclic core, further diversifying the molecular structure. evitachem.com

The Aryl Halide: The chlorine atom at the 5-position of the benzofuran ring can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This enables the linkage of the benzofuran scaffold to other aromatic or aliphatic groups, creating highly complex molecules.

The strategic modification of these sites allows this compound to serve as a scaffold for creating libraries of related compounds. For instance, a study on similar benzofuran structures involved a condensation cyclization reaction between a substituted hydroxybenzaldehyde and a phenacyl bromide to form the core benzofuran nucleus, which was then further elaborated. researchgate.net This highlights the role of such core structures as foundational elements in multi-step synthetic pathways.

Table 1: Potential Synthetic Transformations for this compound
Reactive SiteType of ReactionPotential Outcome/Derivative
Carbonyl Group (C=O)Nucleophilic Addition (e.g., Grignard, reduction)Secondary alcohols, extended carbon chains
Benzofuran RingElectrophilic Aromatic SubstitutionIntroduction of nitro, halogen, or alkyl groups
Aryl Chloride (C-Cl)Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)Bi-aryl compounds, connection to alkynes

Role in Exploring Fundamental Biological Activities and Mechanisms of Benzofuran Derivatives

Benzofuran and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a wide spectrum of biological activities. bepls.comnih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. nih.govrsc.orgscienceopen.com this compound serves as a key research tool for probing these effects and understanding the structure-activity relationships (SAR) within this class of compounds.

By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogues, researchers can identify the specific molecular features responsible for a particular therapeutic effect. For example, derivatives of this compound have been investigated for their potential anticancer activity. evitachem.com The presence and position of the chlorine atom, the methyl group, and the carbonyl linker can be varied to study their influence on cytotoxicity against cancer cell lines. scienceopen.com

The benzofuran nucleus is a core component of several natural products and synthetic drugs with established pharmacological profiles. nih.govrsc.org Using synthetic intermediates like this compound, scientists can create novel derivatives designed to interact with specific biological targets, such as enzymes or receptors, thereby exploring new therapeutic applications and mechanisms of action. nih.gov

Table 2: Investigated Biological Activities of the Benzofuran Scaffold
Biological ActivityTherapeutic PotentialReference
Anticancer / AntitumorOncology nih.govrsc.orgscienceopen.com
Antimicrobial / AntibacterialInfectious Diseases nih.govontosight.ai
Anti-inflammatoryInflammatory Disorders nih.gov
AntiviralInfectious Diseases rsc.orgnih.gov
AntioxidantDiseases related to oxidative stress nih.govscienceopen.com

Development of Hybrid Compounds with Multifunctional Therapeutic Potential

A modern strategy in drug discovery involves creating "hybrid" molecules that combine two or more distinct pharmacophores into a single chemical entity. This approach aims to produce compounds that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy or the ability to combat complex diseases like cancer.

This compound is an ideal starting point for the synthesis of such hybrid compounds. Its structure can be covalently linked to other biologically active moieties to create novel chemical entities with multifunctional potential. For example, research has shown the successful synthesis of complex hybrids incorporating a benzofuran core with a 1,2,3-triazole ring system. researchgate.net In a relevant study, a series of analogues based on a 5-((2-(4-chloro benzoyl) benzofuran-5-yl) methyl) scaffold were linked to various substituted triazoles. researchgate.net These resulting hybrid compounds were then evaluated for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines, with some derivatives showing potent inhibitory effects. researchgate.net

This approach demonstrates the utility of the core benzofuran structure as a foundation for developing next-generation therapeutic agents. By combining the known biological properties of the benzofuran nucleus with those of other pharmacophores, such as pyrazoles or thiazolidinones, it is possible to generate multifunctional molecules for treating complex, multifactorial diseases. bepls.commdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran derivatives with high yield and purity?

  • Methodological Answer : Optimize reaction conditions using dichloromethane as a solvent and 3-chloroperoxybenzoic acid as an oxidizing agent at 273 K. Purify via column chromatography (hexane:ethyl acetate, 2:1 v/v) and validate purity using TLC (Rf = 0.51). Slow evaporation of acetone solutions yields single crystals for structural confirmation .

Q. How can X-ray crystallography determine the molecular geometry of this compound?

  • Methodological Answer : Use SHELXL for structure refinement and ORTEP-3 for graphical representation. Key parameters include:

  • Crystal System : Triclinic, space group P1P\overline{1}
  • Unit Cell Dimensions : a=7.5374A˚,b=9.7388A˚,c=10.7979A˚,α=106.902,β=90.605,γ=110.598a = 7.5374 \, \text{Å}, \, b = 9.7388 \, \text{Å}, \, c = 10.7979 \, \text{Å}, \, \alpha = 106.902^\circ, \, \beta = 90.605^\circ, \, \gamma = 110.598^\circ
  • Planarity : Benzofuran ring mean deviation = 0.004 Å; dihedral angle between benzofuran and 4-methylphenyl = 29.25° .

Advanced Research Questions

Q. How do crystallographic software packages (e.g., SHELXL) address challenges in refining structures with sulfinyl or halogen substituents?

  • Methodological Answer : SHELXL employs riding models for H-atom refinement (Uiso = 1.2–1.5×Ueq) and handles anisotropic displacement parameters for heavy atoms (Cl, S). For sulfinyl groups, enforce geometric restraints on S–O bond lengths (1.45–1.50 Å) to mitigate disorder .

Q. What intermolecular interactions stabilize the crystal packing of this compound, and how are they quantified?

  • Methodological Answer : Weak C–H⋯O hydrogen bonds (dH⋯O=2.402.60A˚d_{\text{H⋯O}} = 2.40–2.60 \, \text{Å}) and van der Waals interactions contribute to 3D networks. Use Mercury software to calculate contact distances and map Hirshfeld surfaces for visualizing interaction hotspots .

Q. How can contradictions in biological activity data for benzofuran derivatives be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by comparing:

  • Substituent Effects : 4-Methylphenyl (logP = 3.2) vs. 4-fluorophenyl (logP = 2.8) on membrane permeability.
  • Pharmacophore Modeling : Map sulfinyl and halogen positions to electrostatic potential surfaces using Gaussian09 .

Data Contradiction Analysis

Q. Why do dihedral angles between benzofuran and aryl substituents vary across derivatives, and how does this impact bioactivity?

  • Methodological Answer : Dihedral angles (e.g., 29.25° for 4-methylphenyl vs. 34.7° for 4-iodophenyl) arise from steric hindrance or π–π stacking. Larger angles reduce coplanarity, diminishing interactions with hydrophobic enzyme pockets. Validate via molecular docking (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.